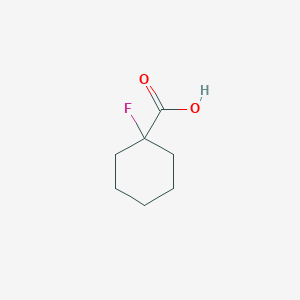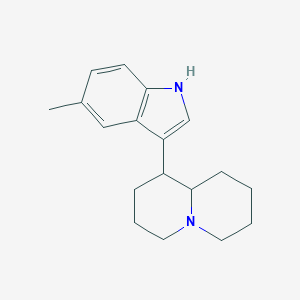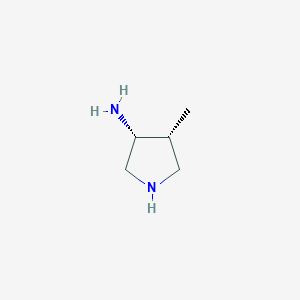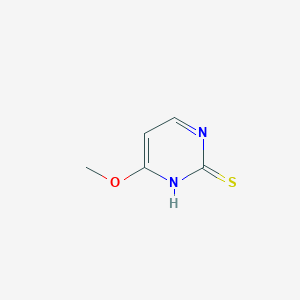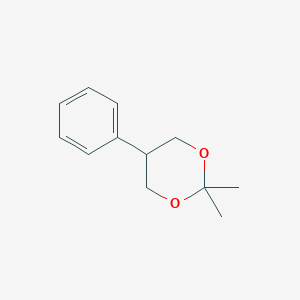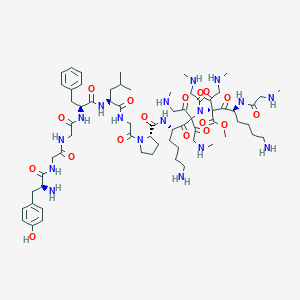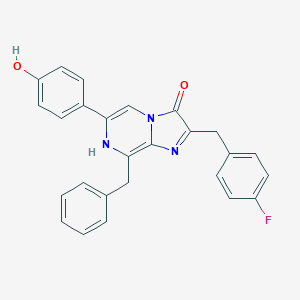
(R)-7-methyl-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral tetrahydroquinoline derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (R)-7-methyl-5,6,7,8-tetrahydroquinoline is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
(R)-7-methyl-5,6,7,8-tetrahydroquinoline has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy. It has also been shown to decrease the release of dopamine and increase the release of serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-7-methyl-5,6,7,8-tetrahydroquinoline in lab experiments include its high enantioselectivity and potential applications in medicinal chemistry. However, the limitations of using this compound include its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of (R)-7-methyl-5,6,7,8-tetrahydroquinoline. One direction is to further investigate its potential as an antipsychotic agent and its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. In addition, more research is needed to fully understand the mechanism of action of this compound. Finally, efforts should be made to develop more efficient and cost-effective methods for synthesizing (R)-7-methyl-5,6,7,8-tetrahydroquinoline.
Conclusion:
(R)-7-methyl-5,6,7,8-tetrahydroquinoline is a chiral tetrahydroquinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential as an antipsychotic agent, a treatment for Parkinson's disease and Alzheimer's disease, and an anti-cancer agent. While the mechanism of action of (R)-7-methyl-5,6,7,8-tetrahydroquinoline is not fully understood, it is believed to act on the dopamine and serotonin receptors in the brain. The advantages of using this compound in lab experiments include its high enantioselectivity and potential applications in medicinal chemistry, while the limitations include its limited availability and high cost. There are several future directions for the study of (R)-7-methyl-5,6,7,8-tetrahydroquinoline, including further investigating its potential as an antipsychotic agent and its potential use in the treatment of Parkinson's disease and Alzheimer's disease, studying its potential as an anti-cancer agent, and developing more efficient and cost-effective methods for synthesizing this compound.
Métodos De Síntesis
The synthesis of (R)-7-methyl-5,6,7,8-tetrahydroquinoline can be achieved using different methods. One of the most commonly used methods is the asymmetric hydrogenation of 5,6,7,8-tetrahydroquinoline using a rhodium catalyst. This method produces the compound with high enantioselectivity. Other methods include the use of chiral auxiliary and chiral ligands.
Aplicaciones Científicas De Investigación
(R)-7-methyl-5,6,7,8-tetrahydroquinoline has been the focus of several scientific studies due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an antipsychotic agent. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In addition, this compound has been studied for its potential as an anti-cancer agent.
Propiedades
Número CAS |
121283-06-5 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(7R)-7-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |
Clave InChI |
QXBSOZVQPKHCHD-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1CCC2=C(C1)N=CC=C2 |
SMILES |
CC1CCC2=C(C1)N=CC=C2 |
SMILES canónico |
CC1CCC2=C(C1)N=CC=C2 |
Sinónimos |
Quinoline, 5,6,7,8-tetrahydro-7-methyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)
